1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine

Regioisomer identification Impurity reference standard Structural elucidation

1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine (CAS 1815608-51-5), commonly designated as Para-Vortioxetine Impurity or Vortioxetine Impurity 12, is a regioisomeric impurity of the marketed multimodal antidepressant vortioxetine (Lu AA21004). The compound has the molecular formula C18H22N2S and a molecular weight of 298.45 g/mol.

Molecular Formula C18H22N2S
Molecular Weight 298.45
CAS No. 1815608-51-5
Cat. No. B2662372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine
CAS1815608-51-5
Molecular FormulaC18H22N2S
Molecular Weight298.45
Structural Identifiers
SMILESCC1=CC(=C(C=C1)SC2=CC=C(C=C2)N3CCNCC3)C
InChIInChI=1S/C18H22N2S/c1-14-3-8-18(15(2)13-14)21-17-6-4-16(5-7-17)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3
InChIKeyZWSWQSDJGJPXHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine (CAS 1815608-51-5): Para-Vortioxetine Structural Identity and Impurity Reference Standard Procurement Guide


1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine (CAS 1815608-51-5), commonly designated as Para-Vortioxetine Impurity or Vortioxetine Impurity 12, is a regioisomeric impurity of the marketed multimodal antidepressant vortioxetine (Lu AA21004) [1]. The compound has the molecular formula C18H22N2S and a molecular weight of 298.45 g/mol . It is structurally differentiated from the active pharmaceutical ingredient (API) vortioxetine by the position of the thioether linkage: vortioxetine bears the 2,4-dimethylphenylsulfanyl substituent at the ortho position of the central phenyl ring, whereas this compound bears it at the para position [2]. This para-substituted isomer is a well-characterized process-related impurity formed during vortioxetine synthesis via incomplete desulfurization or inadvertent thioether coupling at the para-halo intermediate, and its control is mandated by ICH Q3A guidelines for API quality [3].

Why Generic Impurity Reference Substitution Fails: Isomeric Specificity of 1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine in Vortioxetine ANDA and QC Workflows


Substitution of this para-isomer impurity reference standard with the ortho-isomer (vortioxetine API) or other vortioxetine-related impurities is analytically invalid. The para-substituted regioisomer possesses distinct physicochemical properties—including a unique retention time, distinct UV absorption characteristics, and different mass spectrometric fragmentation patterns—that are essential for accurate chromatographic peak identification in stability-indicating HPLC methods . Regulatory filings for Abbreviated New Drug Applications (ANDAs) require impurity profiling with authentic, well-characterized reference standards for each specified impurity; use of an incorrect isomer would produce false-negative or false-positive results in batch release testing, potentially leading to regulatory rejection (e.g., FDA Refuse-to-Receive decisions) [1]. Furthermore, the para-isomer's synthetic origin—arising from regioisomeric contamination in the p-bromoiodobenzene starting material—differs mechanistically from oxidative degradation products or N-oxide impurities, meaning its control strategy is process-specific and cannot be addressed by surrogate impurity markers [2].

Quantitative Differentiation Evidence: 1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine vs. Vortioxetine API and Related Impurities


Regioisomeric Structural Differentiation: Para-Substitution vs. Ortho-Substitution (Vortioxetine API)

The definitive structural differentiation between the para-isomer (CAS 1815608-51-5) and the ortho-isomer vortioxetine API (CAS 508233-74-7) was established by comprehensive spectroscopic characterization. The para-isomer was identified as the previously unreported impurity 1-[4-[(2,4-dimethylphenyl)thio]phenyl]-piperazine via NMR, MS, and IR spectroscopy . The thioether linkage position determines the compound's chromatographic behavior and spectral fingerprint, enabling unambiguous identification that cannot be achieved with the ortho-isomer alone. The IUPAC name 1-[4-(2,4-dimethylphenyl)sulfanylphenyl]piperazine reflects the para-substitution pattern, distinct from vortioxetine's 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine .

Regioisomer identification Impurity reference standard Structural elucidation

HPLC Chromatographic Resolution: Para-Isomer Quantification Range and Method Validation Parameters

In the validated stability-indicating reversed-phase HPLC method developed by Xiong et al. (2016), the para-isomer impurity 1-[4-[(2,4-dimethylphenyl)thio]phenyl]-piperazine was successfully separated from vortioxetine and four other process-related impurities. The optimized chromatographic method enabled quantification of this impurity within the range of 0.05–0.75 μg/mL, with the method validated for accuracy, precision, linearity, robustness, and limits of detection and quantitation . This validated range permits detection at levels well below the ICH Q3A identification threshold (typically 0.10% for a 2 g/day maximum daily dose), ensuring regulatory compliance for batch release testing [1].

HPLC method validation Impurity quantification Stability-indicating assay

Physicochemical Property Differentiation: Boiling Point and Density vs. Vortioxetine and In-Class Piperazines

The para-isomer exhibits distinct physicochemical properties that differentiate it from the ortho-isomer API and support its identity verification upon receipt. The compound has a predicted boiling point of 469.9 ± 45.0 °C at 760 mmHg and a density of 1.2 ± 0.1 g/cm³ . These values differ from vortioxetine hydrobromide (vortioxetine HBr: melting point 206–210 °C; molecular weight of free base 298.45 vs. HBr salt 379.35) and enable independent identity confirmation through physical measurement before use as a reference standard [1].

Physicochemical characterization Reference standard procurement Quality control

Synthetic Origin and Process-Specific Control: Differentiation from Degradation Impurities

The para-isomer arises specifically from regioisomeric contamination in the p-bromoiodobenzene starting material used in vortioxetine synthesis, not from oxidative degradation or thermal stress of the API [1]. The formation mechanism involves inadvertent thioether coupling at the para-halo position during aryl halide substitution with 2,4-dimethylthiophenol, yielding the para-substituted regioisomer as a process impurity. In contrast, vortioxetine N-oxide impurities and sulfoxide degradation products arise from oxidative stress conditions and require different control strategies . This mechanistic distinction means the para-isomer level reflects starting material quality and reaction regioselectivity rather than drug product stability, making it a critical marker for process validation and supplier qualification, not merely a stability-indicating parameter.

Process impurity Formation mechanism Synthetic route control

Pharmacological Activity Contrast: Para-Isomer as a Pharmacologically Inert Impurity vs. Multimodal Vortioxetine API

Vortioxetine (ortho-isomer) exhibits multimodal serotonergic activity with Ki values of 3.7 nM (h5-HT3A antagonist), 19 nM (h5-HT7 antagonist), 33 nM (h5-HT1B partial agonist), 15 nM (h5-HT1A agonist), and 1.6 nM (hSERT inhibitor) [1]. The para-isomer, by contrast, has not been reported to possess significant pharmacological activity at these targets and is classified as an impurity requiring toxicological qualification per ICH Q3A [2]. The regioisomeric shift from ortho to para abolishes the specific three-dimensional pharmacophore arrangement necessary for simultaneous SERT inhibition and 5-HT receptor engagement, rendering the para-isomer pharmacologically silent at therapeutic concentrations. This pharmacological inertness is precisely why the para-isomer must be controlled as an impurity—it represents a purity deficit that contributes mass without contributing to therapeutic efficacy.

Serotonin receptor binding SERT inhibition Impurity safety qualification

Regulatory-Grade Characterization Data Package: Certificate of Analysis (CoA) Compliance for ANDA Filings

The para-isomer reference standard is supplied with detailed characterization data compliant with regulatory guidelines, including HPLC purity determination, LC-MS identity confirmation, and NMR structural assignment, enabling its direct use in analytical method development, method validation (AMV), and quality control (QC) for ANDA submissions [1]. Suppliers provide Certificates of Analysis (CoA) documenting chromatographic purity (typically ≥95% by HPLC), structural identity confirmation, and residual solvent content, meeting the evidentiary requirements of ICH Q6A and Q3A for impurity reference standards [2].

Reference standard certification ISO 17034 ANDA regulatory submission

Procurement Application Scenarios for 1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine (CAS 1815608-51-5) in Pharmaceutical Development and Quality Control


ANDA Analytical Method Validation for Vortioxetine Generic Drug Products

In generic vortioxetine development programs, the para-isomer reference standard (CAS 1815608-51-5) is indispensable for validating stability-indicating HPLC or UPLC methods. The validated method reported by Xiong et al. (2016) demonstrated that this impurity can be separated and quantified in the 0.05–0.75 μg/mL range, meeting ICH Q2(R1) validation criteria for accuracy, precision, linearity, and robustness . ANDA sponsors must demonstrate that their proposed analytical procedure can resolve and quantify all specified impurities, including this process-related para-isomer, from the API and from each other. Procurement of an authenticated reference standard with a documented CoA is a prerequisite for method transfer to QC laboratories and for generating the comparative impurity profile data required in Module 3.2.S.4.5 of the CTD [1].

Starting Material Quality Control and Supplier Qualification for Vortioxetine API Manufacturing

The para-isomer serves as a critical marker for the quality of p-bromoiodobenzene starting material used in vortioxetine synthesis. Its presence indicates regioisomeric contamination in the starting material, as the para-isomer forms via thioether coupling at the para-halo position of the p-bromoiodobenzene regioisomer contaminant . API manufacturers and ANDA sponsors can use the quantified level of this impurity in crude vortioxetine to evaluate starting material supplier performance and to set acceptance criteria for incoming raw materials. This application is distinct from stability-indicating use, as the para-isomer level is a process capability indicator rather than a degradation monitor [1].

Regulatory Submission Support: Impurity Qualification and Toxicological Risk Assessment

Per ICH Q3A, any impurity present at or above the identification threshold (typically 0.10% for a maximum daily dose ≤2 g/day) must be identified; impurities at or above the qualification threshold (0.15%) require toxicological qualification . The para-isomer reference standard enables accurate quantification to determine whether the impurity level in a given vortioxetine batch exceeds these thresholds. If the para-isomer is controlled below the identification threshold through process optimization, no further toxicological qualification is required—a critical cost-saving outcome for generic manufacturers. Conversely, if levels approach or exceed the qualification threshold, the availability of the pure reference standard facilitates the conduct of genetic toxicology studies (Ames test, chromosomal aberration assay) to support the safety qualification package [1].

Pharmacopoeial Monograph Development and Multi-Laboratory Collaborative Validation

As vortioxetine monographs are developed or revised by pharmacopoeias (USP, Ph.Eur., JP), the para-isomer reference standard is required for multi-laboratory collaborative validation studies that establish official impurity limits and system suitability criteria. The structural characterization data published by Xiong et al. (2016), which first identified this compound as the novel impurity 1-[4-[(2,4-dimethylphenyl)thio]phenyl]-piperazine, provides the foundational evidence for monograph inclusion . National control laboratories and pharmacopoeial organizations require certified reference standards with documented purity and identity for this collaborative work, making CAS 1815608-51-5 a necessary procurement item for organizations participating in pharmacopoeial standard-setting activities [1].

Quote Request

Request a Quote for 1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.